
2-(4-氯苯氧基)-N-(2-(3,4-二甲氧基苯基)-2-羟乙基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(4-chlorophenoxy)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)acetamide" is a chemically synthesized molecule that appears to be related to a family of acetamide derivatives. These derivatives often exhibit interesting chemical and physical properties and have potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the reaction of chloroacetyl derivatives with various amines or phenols. For instance, the synthesis of N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide was achieved by reacting 4-phenoxyphenol with 2-chloroacetyl methylamine, followed by a reaction with sulfuryl chloride . Similarly, N-Phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized from 4-chlorophenol and N-phenyl dichloroacetamide . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group attached to an aromatic system. The conformation of these molecules can be influenced by substituents on the aromatic ring, as seen in the case of 2-Chloro-N-(2,4-dimethylphenyl)acetamide, where the N—H bond is syn to the ortho methyl group . The structure of N-[(4-chlorophenyl)di(methoxy)methyl]acetamide is characterized by an sp3-hybridized carbon atom connected to the nitrogen atom of the acetamide group . These structural insights are crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions depending on their substituents. For example, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to give 2-acylamino-3-arylamino-1,4-naphthoquinones and with substituted o-phenylenediamines to give angular heterocyclic compounds . The presence of electron-donating or electron-withdrawing groups on the aromatic ring can significantly affect the reactivity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. Intermolecular hydrogen bonding, as observed in 2-Chloro-N-(2,4-dimethylphenyl)acetamide, can affect the compound's melting point, solubility, and crystal packing . The presence of chloro and methoxy groups can also impact the compound's polarity and solubility in different solvents. The optical properties, such as solvatochromic effects, can be investigated using UV-vis spectrophotometry, as demonstrated for 2-Chloro-N-(2,4-dinitrophenyl) acetamide .
科学研究应用
潜在农药
"2-(4-氯苯氧基)-N-(2-(3,4-二甲氧基苯基)-2-羟乙基)乙酰胺"及其衍生物的主要研究应用之一是潜在农药的开发。Olszewska 等人。(2009 年)通过 X 射线粉末衍射表征了五种新的 N-(ω-羟烷基)-4-氯苯氧基乙酰胺衍生物,包括 2-(4-氯苯氧基)-N-(2-羟乙基)乙酰胺。这些化合物被确定为潜在的农药,提供了新的衍射数据,包括实验和计算峰、晶胞参数以及对它们在害虫防治中应用至关重要的其他结构细节 (Olszewska, Tarasiuk, & Pikus, 2009)。
结构表征和化学性质
这些化合物的结构表征和化学性质研究提供了对它们在农药之外的潜在应用的见解。例如,Helliwell 等人。(2011 年)详细描述了 2-(4-氯-3,3,7-三甲基-2,3-二氢-1H-吲哚-2-亚烷基)丙二醛与羟胺的反应,产生了一个标题化合物,其中乙酰胺基团的取向源于分子内氢键,表明它与 2-氰基丙烯酰胺单元共轭 (Helliwell, Baradarani, Alyari, Afghan, & Joule, 2011)。
Nikonov 等人进行的另一项研究。(2016 年)重点研究了 N-(2-羟苯基)乙酰胺的甲硅烷基化衍生物的合成和结构,展示了化学改性增强这些化合物性质和应用的潜力。新化合物的结构通过各种光谱方法和 X 射线单晶分析得到证实 (Nikonov, Sterkhova, Lazarev, Albanov, & Lazareva, 2016)。
作用机制
Target of Action
The primary targets of the compound “2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide” are currently unknown . This compound is a unique chemical provided to early discovery researchers
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to summarize the affected biochemical pathways . Once the targets are identified, it would be possible to map out the biochemical pathways that the compound influences.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects would depend on the compound’s specific targets and mode of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interaction with its targets . .
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO5/c1-23-16-8-3-12(9-17(16)24-2)15(21)10-20-18(22)11-25-14-6-4-13(19)5-7-14/h3-9,15,21H,10-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEAUHGQWANAIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Methoxy-5-propan-2-ylphenoxy)methyl]oxirane](/img/structure/B2505734.png)
![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2505735.png)
![N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2505736.png)

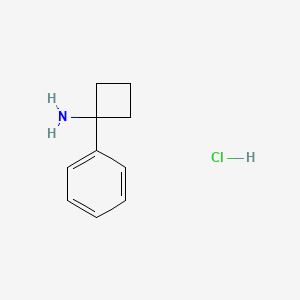
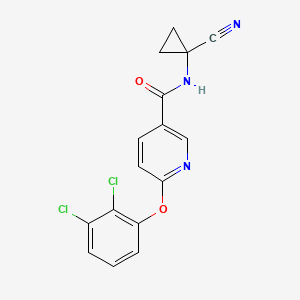

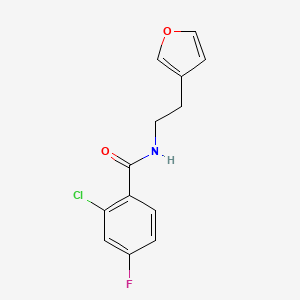
![1-(4-Fluorobenzyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2505745.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methylthiophene-2-carboxamide](/img/structure/B2505746.png)

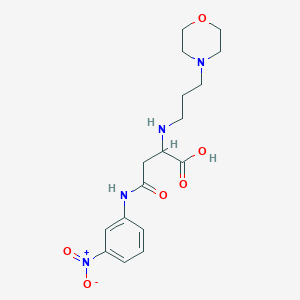
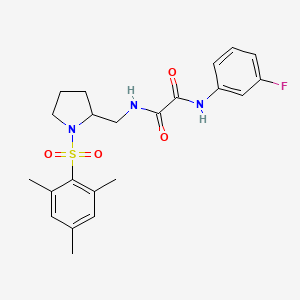
![(1S,5R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2505754.png)